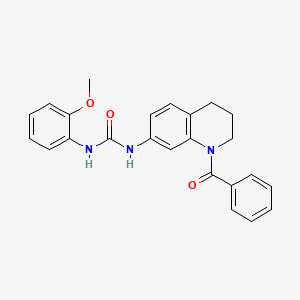

2-Acetamido-3-(thiophen-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetamido-3-(thiophen-2-yl)propanoic acid is a chemical compound with the CAS Number: 67206-07-9 . It has a molecular weight of 213.26 and its IUPAC name is 2-acetamido-3-(thiophen-2-yl)propanoic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 2-Acetamido-3-(thiophen-2-yl)propanoic acid is 1S/C9H11NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen

Responsive DNA-Binding Polymers

A water-soluble cationic polythiophene derivative, synthesized from poly(methyl 2-(thiophen-3-yl)acetate), has shown promise as a theranostic gene delivery vehicle. This polymer binds DNA effectively, forming polyplexes that could be utilized in gene therapy and diagnostics, highlighting its potential in biotechnology and medical research (Carreon, Santos, Matson, & So, 2014).

Antitumor Evaluation of Heterocyclic Compounds

2-Acetamido-3-(thiophen-2-yl)propanoic acid derivatives have been explored for their antitumor properties. The synthesis of heterocyclic compounds derived from this chemical structure has shown significant inhibitory effects against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The diverse synthetic pathways offer valuable insights for further biological investigations and potential cancer treatments (Shams, Mohareb, Helal, & Mahmoud, 2010).

Electrochromic Properties of Conducting Polymers

The electrochemical synthesis of polymers from octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound, demonstrates significant electrochromic properties. These polymers exhibit color changes between transmissive yellow and blue with reasonable switching times, suggesting applications in smart windows, displays, and other electronic devices (Camurlu, Çırpan, & Toppare, 2005).

Organic Sensitizers for Solar Cell Applications

Novel organic sensitizers for dye-sensitized solar cells have been developed using a functionalized unsymmetrical structure that includes 2-Acetamido-3-(thiophen-2-yl)propanoic acid derivatives. These sensitizers show high conversion efficiencies, indicating their potential in renewable energy technologies and the development of more efficient solar cells (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Anti-Inflammatory Properties

Analogues of 2-Acetamido-3-(thiophen-2-yl)propanoic acid have been synthesized and evaluated for their anti-inflammatory properties. These compounds showed appreciable activity against carrageenan-induced rat paw edema, suggesting their potential as anti-inflammatory agents (Reddy, Reddy, & Raju, 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-Acetamido-3-(thiophen-2-yl)propanoic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that 2-Acetamido-3-(thiophen-2-yl)propanoic acid affects . Once the targets are identified, it will be possible to map out the pathways in which they are involved and understand the downstream effects of the compound’s action.

Result of Action

The molecular and cellular effects of 2-Acetamido-3-(thiophen-2-yl)propanoic acid’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-3-(thiophen-2-yl)propanoic acid. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Other factors, such as the presence of other drugs or compounds, the physiological state of the cells or organism, and genetic factors, could also influence the compound’s action and efficacy.

Eigenschaften

IUPAC Name |

2-acetamido-3-thiophen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFVGPGABHYRPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)

![3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2927004.png)

![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)

![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2927014.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2927017.png)